2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid
Description
2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid is a glycosiduronic acid derivative characterized by a β-D-glucopyranosiduronic acid moiety conjugated to a substituted phenyl group. The phenyl ring is functionalized with a methoxy group at the 2-position and a methylamino-propyl side chain at the 4-position.
Properties
CAS No. |
146367-87-5 |
|---|---|
Molecular Formula |
C17H25NO8 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[2-(methylamino)propyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8(18-2)6-9-4-5-10(11(7-9)24-3)25-17-14(21)12(19)13(20)15(26-17)16(22)23/h4-5,7-8,12-15,17-21H,6H2,1-3H3,(H,22,23)/t8?,12-,13-,14+,15-,17+/m0/s1 |
InChI Key |
HCHNINKPRWVEFF-AHLSELSJSA-N |
Isomeric SMILES |
CC(CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)NC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid typically involves the glycosylation of a phenolic precursor with a glucopyranosiduronic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Potential
Research has indicated that derivatives of glucopyranosiduronic acid can act as inhibitors of sodium-glucose cotransporters (SGLTs), which are crucial in glucose absorption in the intestines. A study demonstrated that compounds similar to 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid exhibit significant SGLT1 inhibition, suggesting potential for managing type 2 diabetes by regulating glucose levels .
2. Antioxidant Activity
The compound shows promise as an antioxidant. Studies have indicated that phenolic compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is vital for developing supplements or drugs aimed at preventing diseases linked to oxidative damage .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interact with microbial cell membranes, leading to inhibition of growth or cell death. This aspect is particularly relevant for developing new antimicrobial agents against resistant strains .
Biochemical Applications
1. Drug Delivery Systems
Due to its glucopyranosiduronic acid component, this compound can be utilized in drug delivery systems. The hydrophilic nature of glucopyranosides enhances solubility and bioavailability of drugs, making it suitable for formulating oral medications that require improved absorption profiles .
2. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for studying enzyme kinetics and inhibition mechanisms. Such studies are essential for understanding metabolic disorders and developing targeted therapies .
Material Science Applications
1. Polymer Chemistry
In material science, derivatives of glucopyranosiduronic acid are being explored for their potential to form biopolymers. These materials could be used in biodegradable plastics or as scaffolds in tissue engineering due to their biocompatibility and mechanical properties .
2. Surface Modification
The unique chemical structure allows for surface modification applications where the compound can be attached to surfaces to enhance biocompatibility or functionality, particularly in biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid with three structurally related β-D-glucopyranosiduronic acid derivatives, emphasizing molecular features, synthesis pathways, and biological relevance.
4-(2-Aminoethyl)phenyl β-D-glucopyranosiduronic Acid
- Structure: Features a 4-(2-aminoethyl)phenyl group linked to β-D-glucopyranosiduronic acid.
- Molecular Formula: C₁₄H₁₉NO₇ (MW: 313.306 g/mol) .
- Key Differences: The absence of a methoxy group reduces steric hindrance compared to the target compound. The aminoethyl side chain may enhance hydrogen-bonding capacity, influencing receptor interactions.
- Applications : Used as a model compound for studying glucuronidation in metabolic pathways .
4-Methylumbelliferyl-β-D-Glucuronide (MUG)
- Structure: Comprises a 4-methylumbelliferyl (fluorescent) group linked to β-D-glucopyranosiduronic acid.
- Molecular Formula : C₁₆H₁₆O₉·2H₂O (MW: 388.3 g/mol) .
- Key Differences: The umbelliferyl group enables fluorescence-based detection (λmax: 319 nm), unlike the non-fluorescent target compound.
- Applications: Widely utilized as a substrate for β-glucuronidase assays in diagnostics .
(8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl β-D-glucopyranosiduronic Acid
- Structure: A complex heterocyclic system (benzodiazepine-triazolo core) conjugated to β-D-glucopyranosiduronic acid.
- The glucuronic acid moiety enhances solubility, contrasting with the target compound’s methylamino-propyl group, which may balance solubility and membrane permeability .
- Applications : Investigated for anti-inflammatory and antimicrobial properties due to its hybrid structure .
Structural and Functional Data Table
*Note: The molecular formula for the target compound can be inferred as C₁₇H₂₃NO₈ based on structural analogs.
Biological Activity
2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid, a glycoside derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a methoxy group and a glucuronide moiety, which may influence its interactions with biological targets and its therapeutic efficacy.
Chemical Structure
The chemical structure of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid can be represented as follows:
This structure features a phenolic core with a methylamino side chain and a glucopyranosiduronic acid component, which may enhance solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The presence of the glucuronide moiety may enhance the compound's ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
2. Antioxidant Activity
The antioxidant potential of 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid is attributed to its phenolic structure, which can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .
3. Anticancer Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Similar glycosides have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds structurally related to 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid.
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various phenolic glycosides on human leukemia cells. Results indicated that compounds with similar structures could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
- Anti-inflammatory Mechanism : Another investigation assessed the anti-inflammatory effects of phenolic compounds in a murine model of arthritis. The findings suggested that these compounds could significantly reduce inflammation markers, supporting their potential use in inflammatory diseases .
Data Table: Biological Activities Comparison
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-4-(2-(methylamino)propyl)phenyl beta-D-glucopyranosiduronic acid, and what challenges are associated with glycosidic bond formation?
The synthesis involves regioselective glycosylation between a protected glucuronic acid donor and a phenolic acceptor. Trichloroacetimidate glycosyl donors (e.g., 4,6-O-benzylidene-protected derivatives) are activated under acidic conditions to form β-glycosidic bonds . Challenges include:
- Stereochemical control : The methylamino-propyl group may require temporary protection (e.g., Boc) to prevent side reactions.
- Regioselectivity : highlights the use of chloroacetyl and benzylidene protecting groups to direct glycosylation to specific hydroxyl positions .
- Deprotection : Sequential removal of protecting groups (e.g., LiOH/H₂O₂ for acetyl groups) must avoid degrading the acid-labile glucuronic moiety .
Q. How can structural integrity and purity be validated post-synthesis?
A multi-technique approach is essential:
- NMR spectroscopy : 1H/13C NMR and 2D-COSY confirm connectivity and stereochemistry (e.g., anomeric proton coupling constants for β-configuration) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., monoisotopic mass ±2 ppm error) .
- HPLC : Reverse-phase chromatography with UV/ELSD detection assesses purity (>95%), as noted in for similar glucopyranosides .
Q. What physicochemical properties influence experimental handling?
Key considerations include:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO), requiring inert atmosphere handling to prevent oxidation .
- Stability : The methylamino-propyl group may confer hygroscopicity, necessitating storage at -20°C under desiccated conditions .
- pH sensitivity : The glucuronic acid moiety may degrade under strongly acidic/basic conditions, requiring neutral buffers during biological assays .
Advanced Research Questions
Q. How can stereochemical complexities during glucuronic acid moiety synthesis be resolved?
- Neighboring group participation : Use 2-O-acetyl or 3-O-chloroacetyl protecting groups to stabilize oxonium intermediates, ensuring β-selectivity .
- Stereoselective glycosylation : demonstrates that 4,6-O-benzylidene protection directs glycosylation to the 3-OH position, preserving uronic acid configuration .
- Chiral auxiliaries : Temporary chiral inductors (e.g., Evans auxiliaries) can enforce desired stereochemistry in the methylamino-propyl side chain .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- LC-MS/MS : Multiple reaction monitoring (MRM) tracks specific m/z transitions (e.g., [M-H]⁻ → fragment ions) with high sensitivity .
- Derivatization : Methyl ester triacetate derivatives (as in ) enhance ionization efficiency in electrospray MS .
- Matrix interference mitigation : Solid-phase extraction (C18 cartridges) and isotope-labeled internal standards improve accuracy in plasma/urine analyses .
Q. How does the methylamino-propyl substituent affect metabolic stability compared to simpler aryl glucuronides?
- Enzymatic resistance : The bulky substituent sterically hinders β-glucuronidase, slowing hydrolysis. notes similar effects in trifluoromethyl-substituted glucuronides .
- In vitro assays : Incubate with liver microsomes or hepatocytes, monitoring aglycone release via LC-MS. Compare half-life to unsubstituted analogs .
- Biliary excretion : The lipophilic side chain may enhance biliary clearance, requiring bile duct-cannulated animal models for pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
